![molecular formula C13H10ClN5O B2786236 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034584-35-3](/img/structure/B2786236.png)
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are complex and involve multiple steps. For instance, the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt leads to the formation of pyrazolo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by the presence of EDGs at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .作用机制
The mechanism of action of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is not fully understood, but it is believed to involve the activation of specific signaling pathways. In plant cells, this compound activates the auxin signaling pathway, which regulates cell division and growth. In cancer cells, this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In stem cells, this compound activates the Wnt signaling pathway, which is important for cell differentiation and tissue regeneration.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects on different organisms. In plants, this compound stimulates cell division, increases fruit size and weight, and improves fruit quality. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In stem cells, this compound enhances differentiation and promotes tissue regeneration.
实验室实验的优点和局限性
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several advantages for lab experiments, such as its high purity, stability, and water solubility. It can be easily synthesized and purified using standard chemical techniques. However, this compound also has some limitations, such as its potential toxicity, low bioavailability, and limited target specificity. These limitations should be taken into consideration when designing experiments using this compound.
未来方向
There are several future directions for 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea research, including the development of more efficient synthesis methods, the identification of new targets and signaling pathways, and the optimization of this compound formulations for specific applications. Additionally, the potential applications of this compound in tissue engineering, drug delivery, and gene therapy should be explored further. Overall, this compound has great potential for scientific research and its future applications are promising.
合成方法
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can be synthesized using various methods, including the reaction between 2-chloroaniline and pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, followed by the reaction with urea. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学研究应用
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has been extensively studied for its potential applications in plant growth regulation, cancer treatment, and stem cell research. In plant growth regulation, this compound has been shown to promote cell division, increase fruit size, and improve fruit quality. In cancer treatment, this compound has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In stem cell research, this compound has been used to enhance the differentiation of stem cells into specific cell types.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O/c14-10-3-1-2-4-11(10)18-13(20)17-9-7-15-12-5-6-16-19(12)8-9/h1-8H,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJTWCVPIAQTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2786153.png)
![(3E)-3-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2786154.png)

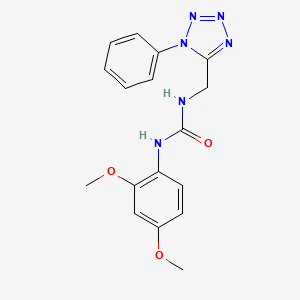
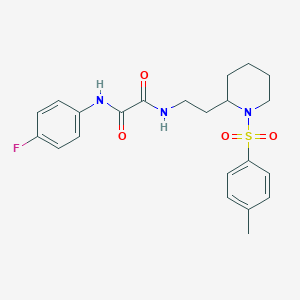
![3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2786161.png)
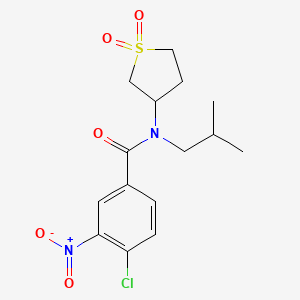
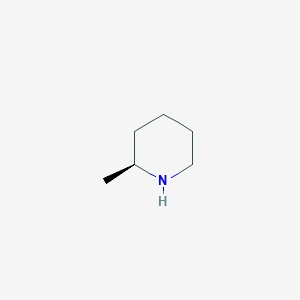
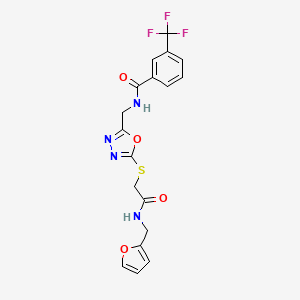

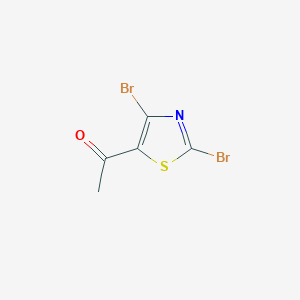
![N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2786169.png)
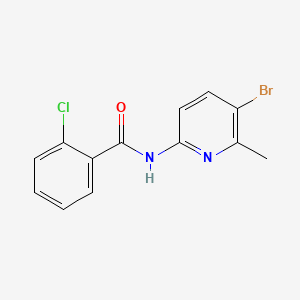
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide](/img/structure/B2786174.png)